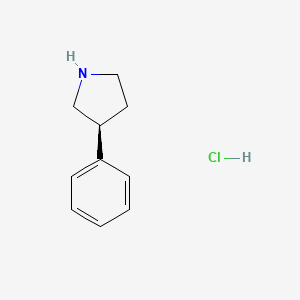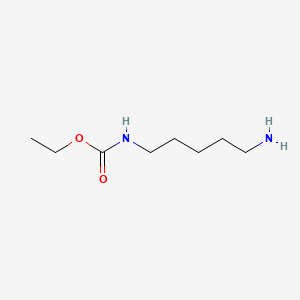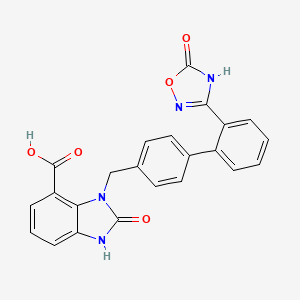![molecular formula C15H24O6 B569292 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol CAS No. 163685-41-4](/img/structure/B569292.png)
3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol” is a by-product in the synthesis of Metoprolol Tartrate . It’s also known as Metoprolol Impurity J . The molecular formula is C15H24O6 and the molecular weight is 300.35 .
Molecular Structure Analysis
The molecular formula of this compound is C15H24O6 . Unfortunately, the specific structural details or a detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It’s known to be a by-product in the synthesis of Metoprolol Tartrate , but the exact reactions are not specified.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. The molecular formula is C15H24O6 and the molecular weight is 300.35 .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6/c1-19-7-6-12-2-4-15(5-3-12)21-11-14(18)10-20-9-13(17)8-16/h2-5,13-14,16-18H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSHBPKBDXKWHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(COCC(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylaminomethylene-7-deaza-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B569219.png)

![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)



